Actinine

概述

描述

准备方法

合成路线及反应条件

4-三甲基氨基丁酸盐可以通过多种方法合成。一种常见的合成路线包括在碱(例如氢氧化钠)存在下,使用碘甲烷对 γ-氨基丁酸进行甲基化。反应如下:

C4H9NO2+3CH3I+NaOH→C7H15NO2+3NaI+H2O

工业生产方法

在工业生产中,4-三甲基氨基丁酸盐的生产通常涉及使用大型反应器和优化的反应条件,以确保高产率和纯度。 该过程通常包括通过结晶或色谱法进行纯化,以去除杂质并获得所需产物 {_svg_3}.

化学反应分析

反应类型

4-三甲基氨基丁酸盐会发生各种化学反应,包括:

氧化: 该化合物可以被氧化生成肉碱,一种参与脂肪酸代谢的重要营养素。

还原: 还原反应可以将其转化回 γ-氨基丁酸。

取代: 它可以发生亲核取代反应,其中三甲基铵基被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂等还原剂。

取代: 在碱性条件下使用氢氧根离子或胺等亲核试剂。

主要产物

肉碱: 通过氧化形成。

γ-氨基丁酸: 通过还原形成。

各种取代衍生物: 通过亲核取代形成.

科学研究应用

作用机制

4-三甲基氨基丁酸盐主要通过其作为 L-肉碱生物合成前体的作用发挥作用。 γ-丁酰甜菜碱羟化酶催化 4-三甲基氨基丁酸盐转化为 L-肉碱。 L-肉碱对于脂肪酸跨线粒体膜的转运至关重要,促进其氧化和能量产生 .

相似化合物的比较

类似化合物

肉碱: 4-三甲基氨基丁酸盐的直接衍生物,对脂肪酸代谢至关重要。

γ-氨基丁酸: 4-三甲基氨基丁酸盐的母体化合物。

甜菜碱: 另一种氨基酸甜菜碱,具有类似的特性但具有不同的生物学作用。

独特性

4-三甲基氨基丁酸盐之所以独特,是因为它既是两性离子,又是 L-肉碱生物合成中的前体。 它能够参与各种化学反应以及在代谢途径中的重要性,使其有别于其他类似化合物 .

生物活性

Actinine, specifically referring to the family of actin-binding proteins known as α-actinins , plays a crucial role in various cellular processes. These proteins are primarily involved in the organization of the cytoskeleton, influencing cell shape, motility, and signaling pathways. This article delves into the biological activities associated with this compound, highlighting its functions, mechanisms, and implications in health and disease.

Overview of α-Actinins

α-Actinins are a family of actin-bundling proteins that are evolutionarily conserved across species. They are characterized by several functional domains that facilitate their interactions with filamentous actin (F-actin) and other proteins. The main isoforms include α-actinin-1 , α-actinin-2 , α-actinin-3 , and α-actinin-4 , each exhibiting distinct tissue distribution and functional roles.

Key Functions

- Cytoskeletal Organization : α-Actinins cross-link actin filaments, contributing to the structural integrity of the cytoskeleton.

- Cell Adhesion and Migration : They play a vital role in cell adhesion processes and are crucial for cell migration during development and wound healing.

- Signal Transduction : α-Actinins interact with various signaling molecules, influencing pathways related to cell growth and differentiation.

α-Actinins function through several mechanisms:

- Actin Bundling : They form parallel bundles of actin filaments, which are essential for maintaining cell shape and providing mechanical support.

- Nuclear Functions : Some isoforms, particularly α-actinin-4, have been shown to translocate to the nucleus where they interact with transcription factors and influence gene expression .

- Calcium Channel Regulation : α-Actinin-1 has been demonstrated to enhance the activity of L-type calcium channels (Cav 1.2), which are critical for cardiac function and neuronal excitability .

Study 1: Role in Cardiac Function

A study explored the interaction between α-actinin-1 and Cav 1.2 channels in cardiomyocytes. It was found that α-actinin-1 not only recruits these channels to specific membrane regions but also increases their open probability, thereby enhancing calcium influx necessary for effective cardiac contraction .

Study 2: Implications in Disease

Research has linked mutations in the ACTN4 gene, which encodes α-actinin-4, to focal segmental glomerulosclerosis (FSGS), a kidney disorder characterized by proteinuria and progressive renal failure. The study indicated that these mutations lead to protein aggregation and degradation, underscoring the importance of α-actinin in maintaining kidney function .

Data Table

| Isoform | Tissue Distribution | Key Functions | Disease Associations |

|---|---|---|---|

| α-Actinin-1 | Heart, skeletal muscle | Calcium channel regulation | Cardiomyopathy |

| α-Actinin-2 | Muscle | Cytoskeletal organization | Hypertrophic cardiomyopathy |

| α-Actinin-3 | Fast-twitch muscle | Actin bundling | Muscle disorders |

| α-Actinin-4 | Kidney | Gene expression regulation | Focal segmental glomerulosclerosis |

Recent Research Findings

Recent studies have expanded our understanding of α-actinins:

- Transcriptional Regulation : It has been shown that α-actinins can enhance nuclear receptor-mediated transcription through their interaction with specific motifs within transcription factors .

- Cellular Response to Stress : In non-muscle cells, α-actinins are involved in organizing stress fibers and focal adhesions, which are critical for cellular responses to mechanical stress .

属性

IUPAC Name |

4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNVNIEXXLNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

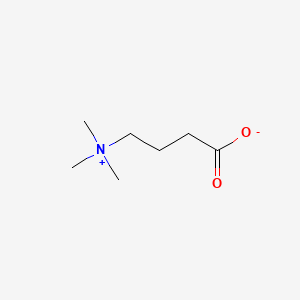

C[N+](C)(C)CCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961102 | |

| Record name | 4-Butyrobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Trimethylammoniobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

407-64-7 | |

| Record name | γ-Butyrobetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Butyrobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyrobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GAMMA BUTYROBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD7GI3HY9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Trimethylammoniobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of actinin within cells?

A1: Actinin is a ubiquitous actin-binding protein that plays a crucial role in crosslinking actin filaments, thereby contributing to the formation and stability of various cellular structures, particularly the cytoskeleton. [, , , ] This interaction is essential for maintaining cell shape, enabling cell motility, and facilitating processes like cell division and muscle contraction. [, , , ]

Q2: How does actinin contribute to muscle structure and function?

A2: In muscle cells, actinin is a major component of the Z-line, a structure that anchors and crosslinks actin filaments within the sarcomere, the basic contractile unit of muscle. [] This organization is essential for the transmission of force during muscle contraction. [] Specifically, α-actinin-3, encoded by the ACTN3 gene, is predominantly found in fast-twitch muscle fibers and has been linked to power and sprint performance in athletes. [, ]

Q3: Can you elaborate on the role of actinin in cell adhesion and migration?

A3: Actinin, along with other proteins like vinculin and talin, is a key component of focal adhesions, structures that link the actin cytoskeleton to the extracellular matrix (ECM). [] These adhesions provide traction points for cell migration and are essential for processes like wound healing. [] For instance, during skin wound repair, keratinocytes require actinin to form podosomes, specialized adhesion structures that facilitate their migration and the secretion of matrix-degrading enzymes like matrix metalloproteinase-9 (MMP-9). []

Q4: Are there specific examples of how actinin dysfunction can lead to disease?

A4: Yes, mutations in genes encoding actinin isoforms, like ACTN4, have been implicated in human diseases, including kidney disorders. [, ] For example, mutations in ACTN4 can disrupt the normal architecture of podocytes, specialized cells in the kidney responsible for filtration, leading to proteinuria and nephrotic syndrome. []

Q5: How is actinin studied in a research setting?

A5: Researchers employ various techniques to study actinin, including:

- Immunofluorescence microscopy: This technique utilizes antibodies specific to actinin to visualize its localization within cells and tissues. [, ] This method helps researchers understand actinin's role in specific cellular processes and structures. []

- Gene editing techniques (e.g., CRISPR/Cas9): These tools allow researchers to create cell lines with modified actinin expression, enabling the study of actinin's function in various cellular processes, including cell migration and invasion. []

- Protein purification and interaction studies: These methods help identify actinin-binding partners and elucidate the molecular mechanisms underlying actinin's function. For instance, studies have shown that actinin interacts with proteins like spectrin, contributing to the capping of surface receptors in organisms like Entamoeba histolytica. []

Q6: Has the study of actinin in model organisms provided insights into its function?

A6: Absolutely. The use of model organisms like zebrafish (Danio rerio) has been instrumental in understanding the role of actinin in development and disease. For example, researchers have used zebrafish to model human kidney diseases caused by actinin mutations. [] These studies help identify potential therapeutic targets for these conditions.

Q7: Are there any known links between actinin and cancer progression?

A7: Recent research suggests a possible role for actinin in cancer progression. For instance, the loss of EFA6B, a guanine nucleotide exchange factor for Arf6 that interacts with actinin, has been linked to increased invasiveness in breast cancer cells. [] This finding suggests that EFA6B, through its interaction with actinin and its role in regulating cell contractility, may act as a tumor suppressor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。